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Compound of Interest

Compound Name: TS-021

Cat. No.: B1682025

This technical guide provides an in-depth overview of the preclinical exploratory studies of
ARTS-021, also known as AVZ0-021, a potent and selective cyclin-dependent kinase 2 (CDK2)
inhibitor. The document is intended for researchers, scientists, and professionals in the field of
drug development, offering a comprehensive look at the compound's mechanism of action,
preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

ARTS-021 is a small molecule inhibitor that selectively targets CDK2, a key regulator of the cell
cycle.[1][2] In many cancers, particularly those with amplification of the CCNE1 gene (which
encodes Cyclin E1), there is a high dependency on CDK2 for cell cycle progression.[3] Cyclin
E1 forms a complex with CDK2, which then phosphorylates various substrates, including the
Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation, allowing for the
transcription of genes necessary for the transition from the G1 (Gap 1) to the S (Synthesis)
phase of the cell cycle.

ARTS-021 inhibits the enzymatic activity of the CDK2/Cyclin E1 complex.[3] This action
prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[3] Active
Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes
required for S-phase entry. This ultimately leads to a cell cycle arrest at the G1/S checkpoint
and inhibits tumor cell proliferation.[3] Preclinical studies have shown that this mechanism is
particularly effective in cancer cell lines with CCNE1 amplification.[3]
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Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of
ARTS-021.

Table 1: In Vitro Enzymatic Activity of ARTS-021 Against CDK Family Members[3]

Enzyme Target IC50 (nM)
CDK2 14

CDK1 942

CDK4 477

CDK6 1,237
CDK7 2,834
CDK9 7,440

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is
required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Activity of ARTS-021 in Xenograft Models[3]

Xenograft Model Genetic Profile Treatment Outcome
OVCARS3 (Ovarian . ARTS-021 (Twice )
CCNE1 amplified ) Tumor stasis
Cancer) daily)
) N ARTS-021 (Twice )
Gastric Cancer Model CCNE1 amplified daily) Tumor stasis
aily
, _ ARTS-021 (Twice _
Wild Type Xenograft CCNEL1 wild type daily) Inactive
aily

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:
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In Vitro Enzymatic Assay

o Objective: To determine the potency and selectivity of ARTS-021 against various CDK family
members.

o Method: A Caliper-based mobility shift assay was utilized.
e Procedure:

o Recombinant CDK/cyclin complexes (CDK2/E1, CDK1/B1, CDK4/D1, CDK6/D3,
CDK7/H/MAT1, and CDK9/T1) were incubated with a fluorescently labeled peptide
substrate and 1mM ATP.

o ARTS-021 was added in a dose-responsive manner to determine the concentration
required to inhibit 50% of the kinase activity (IC50).

o The phosphorylation of the substrate was measured by detecting the change in its
electrophoretic mobility.

o Kinome Scan: To assess broader selectivity, ARTS-021 at a concentration of 1uM was
screened against a panel of 403 non-mutant kinases (Eurofins Discovery KinomeScan). The
fraction of kinases with less than 10% of control activity was determined.[3]

Cell Growth Inhibition and Cell Cycle Analysis

o Objective: To evaluate the effect of ARTS-021 on the growth of cancer cell lines and to
determine its impact on cell cycle progression.

o Cell Lines: A panel of cancer cell lines, including those with CCNE1 amplification (e.g.,
OVCAR3) and CCNEL1 wild-type lines, were used.

o Cell Growth Assay:

o Cells were seeded in multi-well plates and treated with varying concentrations of ARTS-
021 or a vehicle control (DMSO).

o After a specified incubation period (e.g., 48 hours), cell viability was assessed using a
standard method such as a luminescent assay that measures ATP content.
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e Cell Cycle Analysis:
o Cells were treated with ARTS-021 or DMSO for 48 hours.

o For the final 2 hours of treatment, 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of
thymidine, was added to the culture medium to label cells undergoing DNA synthesis (S-
phase).

o Cells were then harvested, fixed, and stained for EdU incorporation and total DNA content
(using a dye like FxCycle).

o The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by
flow cytometry.[3]

In Vivo Xenograft Studies

e Objective: To assess the anti-tumor efficacy of ARTS-021 in a living organism.
¢ Animal Model: Immunocompromised mice (e.g., nude mice) were used.
e Procedure:

o Human cancer cells (CCNE1 amplified or wild-type) were subcutaneously injected into the
flanks of the mice.

o Once tumors reached a palpable size, the mice were randomized into treatment and
control groups.

o The treatment group received oral administration of ARTS-021 twice daily. The control
group received a vehicle control.

o Tumor volume was measured regularly using calipers.

o At the end of the study, tumors could be excised for further analysis, such as assessing
the phosphorylation status of Rb (pRB) via immunohistochemistry.[3]

Visualizations
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Caption: Mechanism of action of ARTS-021 in inhibiting the G1/S cell cycle transition.

Preclinical Evaluation Workflow for ARTS-021
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Caption: Workflow for the preclinical assessment of ARTS-021 from in vitro to in vivo models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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